molecular formula C18H18N4O4S B2634821 ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate CAS No. 1144432-19-8

ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate

Cat. No.: B2634821
CAS No.: 1144432-19-8
M. Wt: 386.43
InChI Key: OYTHRSDQBQDOHV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate is a complex organic compound that features a quinazolinone core, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Thiazole Ring Formation: The thiazole ring is often constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the quinazolinone core.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones from the thiazole ring.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the quinazolinone core.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-(4-oxoquinazolin-3(4H)-yl)acetic acid share the quinazolinone core.

    Thiazole Derivatives: Compounds such as 2-(2-thiazolyl)acetic acid have a similar thiazole ring.

Uniqueness

Ethyl 2-(2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)thiazol-4-yl)acetate is unique due to the combination of the quinazolinone core, thiazole ring, and ethyl ester group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

ethyl 2-[2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-2-26-16(24)9-12-10-27-18(20-12)21-15(23)7-8-22-11-19-14-6-4-3-5-13(14)17(22)25/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTHRSDQBQDOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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